molecular formula C10H8ClF3O2S B3022199 Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate CAS No. 1119451-07-8

Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate

Cat. No.: B3022199
CAS No.: 1119451-07-8
M. Wt: 284.68 g/mol
InChI Key: YAFRLGRUPRZXAM-UHFFFAOYSA-N
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Description

Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is an organic compound with the molecular formula C10H8ClF3O2S It is a derivative of phenylthioacetate, where the phenyl group is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-4-(trifluoromethyl)phenylthioacetate.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}ethanol.

Scientific Research Applications

Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)phenylthioacetic acid
  • 2-chloro-4-(trifluoromethyl)phenylthioacetamide
  • 2-chloro-4-(trifluoromethyl)phenylthioethanol

Uniqueness

Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is unique due to the presence of both a trifluoromethyl group and a thioester moiety, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thioester group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

methyl 2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2S/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRLGRUPRZXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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